molecular formula C10H12N2O4 B1353856 Ethyl 4-(methylamino)-3-nitrobenzoate CAS No. 71254-71-2

Ethyl 4-(methylamino)-3-nitrobenzoate

Cat. No. B1353856
CAS RN: 71254-71-2
M. Wt: 224.21 g/mol
InChI Key: VBBWOFYWXQZACX-UHFFFAOYSA-N
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Description

Ethyl 4-(methylamino)-3-nitrobenzoate (EMANB) is an organic compound with a wide range of applications in scientific research and industrial processes. It is a white crystalline powder with a melting point of approximately 104°C. EMANB is a versatile compound due to its reactivity and its ability to form a wide range of derivatives. It has been used for a variety of purposes such as in the synthesis of other compounds, as a reagent in organic syntheses, and as a catalyst in various reactions.

Scientific Research Applications

Synthesis and Anti-Cancer Activity

Ethyl 4-(methylamino)-3-nitrobenzoate has been utilized as a starting material in the synthesis of new heterocyclic compounds. For instance, a study by Liu et al. (2019) demonstrates the synthesis of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate using Ethyl 4-(methylamino)-3-nitrobenzoate. This compound showed potential anti-cancer activity against human gastric cancer cell lines, highlighting its significance in medicinal chemistry research (Liu et al., 2019).

Role in Synthesizing Anticoagulants

Ethyl 4-(methylamino)-3-nitrobenzoate is also a key intermediate in the synthesis of dabigatran etexilate, an anticoagulant medication. Chen Guohua (2013), Huansheng Cheng (2013), and Yumin Duan (2010) described various methods for synthesizing dabigatran etexilate starting from Ethyl 4-(methylamino)-3-nitrobenzoate. These studies contribute to the development of more efficient and cost-effective methods for producing important pharmaceutical compounds (Chen Guohua, 2013), (Cheng Huansheng, 2013), (Duan Yumin, 2010).

Crystal Structure Analysis

The compound has been subject to crystal structure analysis as well. For example, Narendra Babu et al. (2009) conducted a study on the crystal structure of ethyl 4-butylamino-3-nitrobenzoate, which is closely related to Ethyl 4-(methylamino)-3-nitrobenzoate. This kind of research is crucial for understanding the physical and chemical properties of compounds, which is essential in the development of new drugs and materials (Narendra Babu et al., 2009).

Third-Order Nonlinear Optical Properties

Ethyl 4-(methylamino)-3-nitrobenzoate derivatives have also been studied for their potential in photonic applications. A study by Nair et al. (2022) on substituted hydrazones, which are derivatives of Ethyl 4-(methylamino)-3-nitrobenzoate, investigated their third-order nonlinear optical properties. This research is significant for the development of new materials for photonic devices, showcasing the compound's relevance in materials science (Nair et al., 2022).

properties

IUPAC Name

ethyl 4-(methylamino)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-3-16-10(13)7-4-5-8(11-2)9(6-7)12(14)15/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBWOFYWXQZACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500305
Record name Ethyl 4-(methylamino)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(methylamino)-3-nitrobenzoate

CAS RN

71254-71-2
Record name Ethyl 4-(methylamino)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 4-fluoro-3-nitrobenzoate (10.0 g, 46.9 mmol) prepared in the Step 1-1-1 was dissolved in methanol (40 ml), and triethylamine (10 ml, 70.4=01) was added thereto. Under an ice cooling, a 40% methylamine-methanol solution (5.50 g, 70.4 mmol) was added to the mixture. After the resulting mixture was stirred for one hour under an ice cooling, ice water was added thereto. The precipitate was separated by filtration and washed with water. The washed product was subjected to through circulation drying overnight to give the title compound (10.4 g, 99%) as a yellow powder.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
methylamine methanol
Quantity
5.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
V Kumar, B Poojary, A Prathibha… - Synthetic …, 2014 - Taylor & Francis
… Initially the reaction between ethyl 4-methylamino-3-nitrobenzoate and 4-methoxy benzaldehyde was selected for optimizing reaction conditions and to study the effect of solvent on the …
Number of citations: 20 www.tandfonline.com
MA Alkhader, RC Perera, RP Sinha… - Journal of the Chemical …, 1979 - pubs.rsc.org
… The ethyl ester, mp 60" (lit.,20 59"), was condensed with ethanolic methylamine at room temperature to give ethyl 4-methylamino-3-nitrobenzoate, m .p. 10 1" (lit.,21 102"), which on …
Number of citations: 19 pubs.rsc.org
N Shruthi, B Poojary, V Kumar, MM Hussain, VM Rai… - RSC …, 2016 - pubs.rsc.org
In the present study, we describe the design and expeditious synthesis of novel 2-aryl-5-(3-aryl-[1,2,4]-oxadiazol-5-yl)-1-methyl-1H-benzo[d]imidazole hybrid molecules as promising …
Number of citations: 34 pubs.rsc.org
R Sathyanarayana, B Poojary, SM Srinivasa… - Journal of the Iranian …, 2021 - Springer
The synthesis of novel benzimidazole derivatives with varied carbon chain length was achieved via “one-pot” nitro reductive cyclization (6a–o). In each case, compounds were …
Number of citations: 2 link.springer.com
N Kumar, S Sreenivasa, BS Kalal… - Letters in Drug …, 2019 - ingentaconnect.com
Background: Cancer is a fatal disease for mankind; continuous research is still going on for the invention of potent anticancer drugs. In this view, 1, 3, 4-Oxadiazoles are privileged …
Number of citations: 4 www.ingentaconnect.com
SS Bharadwaj, B Poojary, SKM Nandish… - ACS …, 2018 - ACS Publications
The current study evaluates antidiabetic, anticoagulant, and antiplatelet activity of novel benzimidazole-containing quinolinyl oxadiazoles. These derivatives are synthesized and …
Number of citations: 45 pubs.acs.org
CH Lee - 1987 - search.proquest.com
The synthesis and reductive alkylation studies of purine-like imidazo (4, 5-g)-quinazoline-4, 9-dione analogues were carried out in conjunction with the design of purine-active-site-…
Number of citations: 0 search.proquest.com
M Bhat, B Poojary - MOJ Biorg. Org. Chem, 2017
Number of citations: 1

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